![molecular formula C₃₂H₃₉NO₁₀ B1139975 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside CAS No. 359436-88-7](/img/structure/B1139975.png)
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This molecule belongs to a class of compounds known for their intricate synthesis processes and diverse chemical properties. It contains structural motifs common in carbohydrate chemistry, such as a glucopyranoside moiety, which is a sugar derivative, and phthalimido and methoxycarbonyl functional groups, which are indicative of potential applications in synthetic and medicinal chemistry due to their reactive nature.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes starting from readily available sugars. For instance, Ogawa et al. (1981) described the synthesis of a related compound, 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, using a stannyl method for regioselective activation of hydroxyl groups, leading to good yields of lactosamine and chitobiose derivatives (Ogawa, Nakabayashi, & Sasajima, 1981). Such methodologies may be relevant for synthesizing the target molecule by adapting the glycosylation steps and protective group strategies.
Molecular Structure Analysis
Structural elucidation of related compounds is often achieved through analytical and spectral methods, including NMR and X-ray crystallography. For example, the crystal structure analysis of a similar compound, 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides, provided insights into the orientations of substituents and the planarity of functional groups, which are crucial for understanding the molecule's reactivity and interaction potentials (Bednarczyk et al., 2013).
Chemical Reactions and Properties
The chemical behavior of similar glucopyranoside derivatives is influenced by the protective groups and the nature of the substituents. For example, Kawsar et al. (2014) reported on the regioselective acylation and subsequent chemical transformations leading to various acylated derivatives with moderate to good antimicrobial activities, highlighting the potential for diverse chemical modifications and applications of such molecules (Kawsar, Kabir, Bhuiyan, Ferdous, & Rahman, 2014).
Scientific Research Applications
Therapeutic Potential in Diabetes Treatment
Correction of Hyperglycemia and Insulin Sensitivity : T-1095, structurally related to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, has demonstrated the ability to correct hyperglycemia and improve insulin sensitivity in skeletal muscle, indicating its potential for diabetes treatment. The compound improved glucose uptake and reduced lactate release in skeletal muscle, which is crucial for managing diabetes mellitus (Oku et al., 2000).
Antidiabetic Effects in Streptozotocin-treated Rats
Antidiabetic Effect and Glucose Metabolism : T-1095 has shown significant antidiabetic effects in neonatally streptozotocin-treated diabetic rats, suggesting a therapeutic potential in ameliorating abnormal glucose metabolism. The compound reduced hyperglycemia and enhanced insulin secretion, pointing towards an improved glucose tolerance and insulin sensitivity (Oku et al., 2000).
Impact on Oxidative Stress and Xenobiotic Metabolizing Enzymes
Oxidative Stress and Metabolizing Enzymes : A study on the effects of phthalates, which share a structural similarity with 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, indicated that these compounds could induce oxidative stress and affect xenobiotic metabolizing enzymes. This study provides insights into the possible biochemical pathways and mechanisms affected by related compounds (Seo et al., 2004).
Inhibitory Effects on Vascular Contraction
Vascular Contraction Inhibition : Glycosides extracted from the leaves of Melaleuca quinquenervia, which include compounds structurally similar to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, were found to inhibit the contractile response induced by phenylephrine in aortic rings from rats. This indicates potential vasorelaxing properties, crucial for managing conditions related to vascular health (Lee et al., 2002).
properties
IUPAC Name |
methyl 9-[[(4aR,6R,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3/t24-,26-,27-,28-,31?,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-HAEYGJSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.